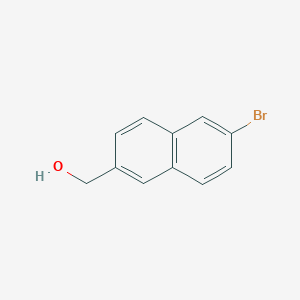

(6-Bromonaphthalen-2-yl)methanol

Descripción general

Descripción

“(6-Bromonaphthalen-2-yl)methanol” is a chemical compound with the molecular formula C11H9BrO . It has a molecular weight of 237.09 g/mol. This compound is used as an intermediate in the synthesis of Adapalene, an antiacne agent.

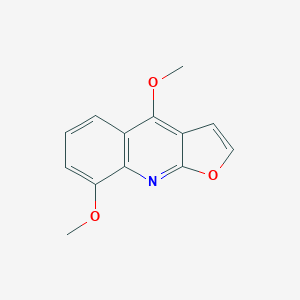

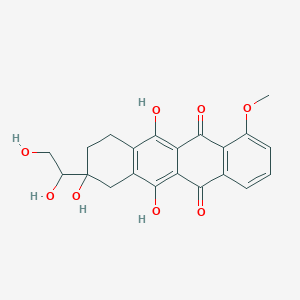

Molecular Structure Analysis

The molecular structure of “(6-Bromonaphthalen-2-yl)methanol” consists of a naphthalene ring (a type of polycyclic aromatic hydrocarbon) with a bromine atom attached at the 6th position and a methanol group attached at the 2nd position .

Physical And Chemical Properties Analysis

“(6-Bromonaphthalen-2-yl)methanol” has a molecular weight of 237.09 g/mol. Other physical and chemical properties such as density, boiling point, and melting point are not provided in the search results .

Aplicaciones Científicas De Investigación

- Application : Researchers have developed super-resolution fluorescent probes with AIE (aggregation-induced emission) activity using 6-Bromo-2-naphthylmethanol. These probes enable sensitive detection and imaging of fibrillar amyloids, including Aβ plaques in mouse brain slices .

- Application : 6-Bromo-2-naphthylmethanol, derived from Silene armeria extract, sensitizes A. baumannii strains to polymyxin B. It enhances the effects of polymyxins, potentially reducing toxicity in treating A. baumannii infections .

- Application : It can be used in synthetic chemistry for creating novel compounds or as an intermediate in various reactions .

- Application : Investigating its impact on cellular processes, enzymatic reactions, or potential therapeutic targets may yield valuable insights for drug discovery .

- Application : Studying the photophysical properties of 6-Bromo-2-naphthylmethanol can contribute to materials science, such as designing luminescent materials or sensors .

Fluorescent Imaging Probes for β-Amyloid Plaques:

Synergistic Antibacterial Activity with Polymyxin B:

Chemical Synthesis and Reactions

Biological Studies and Drug Development

Photophysical Properties and Material Science

Environmental and Analytical Chemistry

Mecanismo De Acción

Target of Action

It’s worth noting that similar brominated compounds have been used in the development of fluorescent probes for β-amyloid plaques, which are associated with alzheimer’s disease .

Mode of Action

Brominated compounds like this have been used in the development of aggregation-induced emission (aie) fluorogens . These fluorogens exhibit enhanced fluorescence upon aggregation or binding with specific targets, such as β-amyloid plaques . The reversible binding between AIE-fluorogens and their targets enables single-molecule localization and super-resolution imaging .

Biochemical Pathways

The use of similar compounds in the detection of β-amyloid plaques suggests a potential role in the biochemical pathways related to alzheimer’s disease .

Result of Action

Similar compounds have been used to develop super-resolution imaging probes for β-amyloid plaques, providing detailed structural information about these plaques .

Action Environment

It’s worth noting that the performance of similar compounds in biological imaging applications can be influenced by factors such as ph, temperature, and the presence of other biological molecules .

Safety and Hazards

Propiedades

IUPAC Name |

(6-bromonaphthalen-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO/c12-11-4-3-9-5-8(7-13)1-2-10(9)6-11/h1-6,13H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAARRMBCEFVKNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Br)C=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90541715 | |

| Record name | (6-Bromonaphthalen-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90541715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Bromonaphthalen-2-yl)methanol | |

CAS RN |

100751-63-1 | |

| Record name | (6-Bromonaphthalen-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90541715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

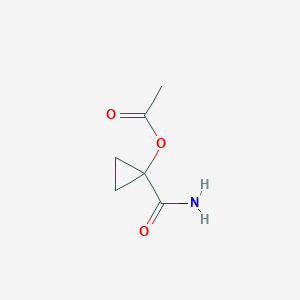

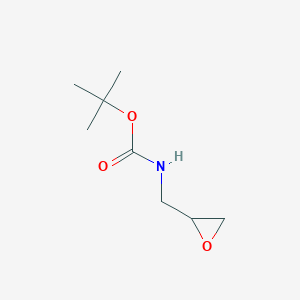

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B45089.png)

![1-[1-(4-Methoxyphenyl)-2-(methylamino)ethyl]cyclohexanol Hydrochloride](/img/structure/B45096.png)

![[(2R,3R,4R,5R)-5,6-dihydroxy-2-[[(3R)-3-hydroxytetradecanoyl]amino]-1-oxo-4-phosphonooxyhexan-3-yl] (3R)-3-tetradecanoyloxytetradecanoate](/img/structure/B45114.png)